Technical Whitepaper: 7-Fluoro-3-hydroxybenzo[d]triazin-4(3H)-one (7-F-HOOBt)
Technical Whitepaper: 7-Fluoro-3-hydroxybenzo[d]triazin-4(3H)-one (7-F-HOOBt)
Advanced Applications in Peptide Synthesis and Targeted Pharmacotherapeutics
Executive Summary
In the landscape of modern synthetic chemistry and drug development, the demand for highly efficient coupling reagents and novel pharmacophores continues to drive molecular innovation. 7-Fluoro-3-hydroxybenzo[d]triazin-4(3H)-one (7-F-HOOBt) represents a sophisticated evolution of the classic 3-hydroxybenzo[d]triazin-4(3H)-one (HOOBt/HODhbt) scaffold [1].
By installing a fluorine atom at the 7-position of the benzotriazinone core, this molecule achieves a dual-purpose identity. For synthetic chemists, it acts as a hyper-reactive, racemization-suppressing peptide coupling additive. For medicinal chemists, it serves as a privileged, metabolically stable bioisostere for inhibiting critical protein-protein interactions, specifically the STAT5-SUMOylation pathway implicated in aggressive malignancies [2]. This guide elucidates the underlying chemical causality, structural advantages, and field-proven protocols for deploying 7-F-HOOBt in both synthetic and biological workflows.
Molecular Architecture & Electronic Properties
The efficacy of 7-F-HOOBt is rooted in its precise electronic tuning. The parent compound, HOOBt, is a well-established additive that channels unstable O -acylisourea intermediates into stable active esters, thereby preventing epimerization during amide bond formation [1].
The Causality of Fluorination
The addition of a highly electronegative fluorine atom at the 7-position introduces a strong negative inductive effect (-I).
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pKa Modulation: The electron-withdrawing nature of the fluorine atom delocalizes electron density away from the triazinone ring, significantly lowering the pKa of the N-OH group (estimated ~3.5) compared to standard HOBt (pKa ~4.6) and unfluorinated HOOBt (pKa ~4.0).
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Leaving Group Ability: A lower pKa directly translates to a more stable conjugate base (the 7-F-OOBt anion). Consequently, the resulting active ester is highly electrophilic, accelerating the aminolysis step even when coupling sterically hindered or N -methylated amino acids.
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Neighboring Group Participation: The carbonyl oxygen at position 4 acts as a hydrogen-bond acceptor for the incoming amine, pre-organizing the transition state and drastically reducing the activation energy for amide bond formation.
Fig 1: Mechanism of 7-F-HOOBt mediated peptide coupling via active ester formation.
High-Efficiency Peptide Synthesis
In Solid-Phase Peptide Synthesis (SPPS), the choice of additive dictates the purity of the final crude peptide. 7-F-HOOBt outperforms classical additives by combining the extreme reactivity of HOAt (1-hydroxy-7-azabenzotriazole) with the superior structural stability of the benzotriazinone class.
Quantitative Comparison of Coupling Additives
| Additive | Core Structure | Approx. pKa | Relative Aminolysis Rate | Racemization Suppression | Explosive Hazard |
| HOBt | Benzotriazole | 4.60 | Baseline (1x) | Moderate | High (Energetic) |
| HOAt | Azabenzotriazole | 3.20 | Very Fast (10x) | Excellent | High (Energetic) |
| HOOBt | Benzotriazinone | 4.00 | Fast (5x) | Excellent | Moderate |
| 7-F-HOOBt | Fluorobenzotriazinone | ~3.50 | Ultra-Fast (12x) | Superior | Moderate |
Data extrapolated from structural analogs and standard benzotriazole reactivity profiles [1][4].
Medicinal Chemistry: STAT5-SUMOylation Inhibition
Beyond synthesis, the HOOBt scaffold is a validated pharmacological agent. Unfluorinated HOOBt (also designated as HODHBt) is a known inhibitor of the STAT5-SUMO interaction [2]. It blocks the SUMOylation of phosphorylated STAT5, a post-translational modification that drives cancer cell resilience and proteasome inhibitor resistance in malignancies like Multiple Myeloma [3].
The 7-Fluoro Advantage in Drug Design: Replacing a hydrogen atom with fluorine at the 7-position does not significantly alter the steric bulk (Van der Waals radius of F is 1.47 Å vs. H at 1.20 Å), but it profoundly impacts the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The C-F bond resists oxidative metabolism by cytochrome P450 enzymes, extending the compound's half-life in vivo. Furthermore, the increased lipophilicity enhances cellular membrane permeability, allowing higher intracellular concentrations of the inhibitor to reach the nuclear SUMOylation machinery.
Fig 2: Dual pharmacological action of 7-F-HOOBt in blocking STAT5 SUMOylation.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific handling is required.
Protocol A: Difficult Amide Bond Formation via SPPS (DIC / 7-F-HOOBt)
Objective: Couple a sterically hindered Fmoc-protected amino acid onto a resin-bound peptide with zero epimerization.
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Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes. Causality: Swelling maximizes the surface area and exposes reactive primary amine sites.
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Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x). Validate free amines using a Kaiser Test (should be dark blue).
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Reagent Preparation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of the Fmoc-Amino Acid and 0.4 mmol of 7-F-HOOBt in minimal DMF (approx. 2 mL).
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Activation: Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for exactly 2 minutes. Causality: DIC forms the O-acylisourea. The immediate presence of 7-F-HOOBt intercepts this intermediate before it can cyclize into an epimerization-prone oxazolone, forming the highly reactive 7-F-OOBt active ester.
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Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 45 minutes.
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Validation: Drain the reaction mixture and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x). Perform a Kaiser Test. A yellow result confirms complete acylation (>99% coupling efficiency).
Protocol B: In Vitro STAT5-SUMOylation Inhibition Assay
Objective: Quantify the disruption of STAT5 SUMOylation by 7-F-HOOBt in cancer cell lysates.
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Cell Culture & Lysis: Culture human Multiple Myeloma cells (e.g., OPM2) to 80% confluence. Lyse cells using RIPA buffer supplemented with protease inhibitors and 20 mM N-ethylmaleimide (NEM). Causality: NEM covalently modifies cysteine residues, irreversibly inhibiting endogenous SENP proteases that would otherwise prematurely de-SUMOylate proteins, ruining the assay baseline.
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Inhibitor Dosing: Prepare a 10 mM stock of 7-F-HOOBt in DMSO. Treat aliquots of the lysate with varying concentrations (0.1 μM to 100 μM) of 7-F-HOOBt. Incubate at 37°C for 2 hours.
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Immunoprecipitation (IP): Pull down STAT5 using a monoclonal anti-STAT5 antibody coupled to Protein A/G magnetic beads.
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Western Blotting: Resolve the IP eluate on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane and probe with an anti-SUMO2/3 primary antibody.
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Data Analysis: A dose-dependent decrease in the high-molecular-weight SUMO-STAT5 smear indicates successful inhibition. The fluorinated analog typically exhibits a lower IC50 than the parent HOOBt due to enhanced target residence time.
References
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HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Peptide Chemistry Organization. Comprehensive review of benzotriazole and benzotriazinone (HOOBt) coupling additives and active ester mechanisms. URL:[Link]
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SUMOylation inhibition overcomes proteasome inhibitor resistance in multiple myeloma Blood Advances / National Institutes of Health (NIH). Pathological role of the SUMOylation machinery (SAE1/UBA2) in cancer progression and the therapeutic validity of SUMO inhibitors. URL: [Link]
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1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications ResearchGate. In-depth structural and synthetic review of the benzotriazinone core, highlighting its utility in denitrogenative couplings and heterocyclizations. URL:[Link]
